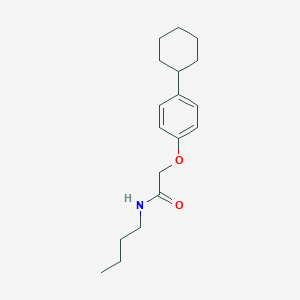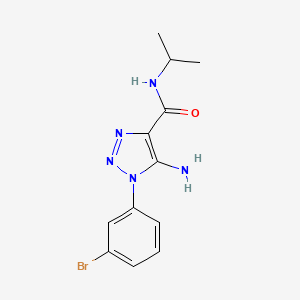![molecular formula C20H24N4O2 B5081408 N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5081408.png)
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, also known as MP-PPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mechanism of Action
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide acts as a reuptake inhibitor of dopamine, which increases the concentration of dopamine in the synaptic cleft. This leads to an increase in dopamine signaling, which can have various effects on the central nervous system. This compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various effects on the central nervous system, including increased locomotor activity and an increase in dopamine signaling. It has also been shown to have an effect on the reward pathway, which may contribute to its potential as a drug of abuse. This compound has been shown to have an effect on the cardiovascular system, including an increase in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide has been shown to be a useful tool for studying the central nervous system and its pharmacology. It has been used in animal studies to investigate the effects of dopamine signaling and its potential as a treatment for Parkinson's disease. However, this compound has limitations in terms of its potential as a drug of abuse and its potential for side effects.
Future Directions
For N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide research include investigating its potential as a treatment for Parkinson's disease and other neurological disorders. It may also be useful in studying the reward pathway and addiction. Further research is needed to fully understand the pharmacological properties of this compound and its potential for therapeutic use.
Synthesis Methods
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide has been synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with 2-pyrazinecarboxylic acid, followed by the reaction with piperidine. Another method involves the reaction of 3-methylbenzoic acid with 2-pyrazinecarbonyl chloride, followed by the reaction with piperidine. These methods have been optimized to yield high purity and yield of this compound.
Scientific Research Applications
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide has been studied for its potential pharmacological properties, including its effect on the central nervous system. It has been shown to have an affinity for the dopamine transporter, which is involved in the reuptake of dopamine. This compound has been studied for its potential as a treatment for Parkinson's disease, as well as its potential as a psychostimulant. It has also been studied for its potential as a drug of abuse.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-3-2-4-17(13-15)23-19(25)6-5-16-7-11-24(12-8-16)20(26)18-14-21-9-10-22-18/h2-4,9-10,13-14,16H,5-8,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZJQYCKTWPARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-{[4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5081327.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B5081338.png)
![3-ethyl-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5081340.png)
![2-methyl-N-{4-[(2-thienylamino)carbonyl]phenyl}-3-furamide](/img/structure/B5081343.png)
![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5081349.png)
![N~3~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-beta-alaninamide](/img/structure/B5081351.png)
![2-bromo-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5081352.png)
![N-[3-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5081367.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5081375.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5081377.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide](/img/structure/B5081400.png)

